![molecular formula C11H15NO B2640371 4-[1-(Cyclopropylamino)ethyl]phenol CAS No. 926204-26-4](/img/structure/B2640371.png)
4-[1-(Cyclopropylamino)ethyl]phenol
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Description
4-[1-(Cyclopropylamino)ethyl]phenol , also known by its chemical formula C₁₀H₁₃NO , is a compound with a molecular weight of 177.24 g/mol . It falls within the category of bioactive molecules and has applications in research .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenol (a hydroxyl-substituted aromatic compound) with 1-(cyclopropylamino)ethane . The amino group from the latter reacts with the phenolic hydroxyl group, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-[1-(Cyclopropylamino)ethyl]phenol consists of a phenolic ring attached to an ethylamine side chain. The cyclopropylamino group is directly linked to the phenolic carbon. The compound’s three-dimensional arrangement influences its biological activity and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical reactions associated with phenols. These include oxidation, substitution, and coupling reactions. Researchers have explored its reactivity in various contexts, such as drug development and organic synthesis .
Physical And Chemical Properties Analysis
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling and experimentation. Consult the Safety Data Sheet (SDS) for specific information on hazards, storage, and protective measures. Avoid exposure to skin, eyes, and inhalation. Proper ventilation and personal protective equipment are essential when working with this compound .
properties
IUPAC Name |
4-[1-(cyclopropylamino)ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12-10-4-5-10)9-2-6-11(13)7-3-9/h2-3,6-8,10,12-13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOOZXCTUEZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Cyclopropylamino)ethyl]phenol |
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